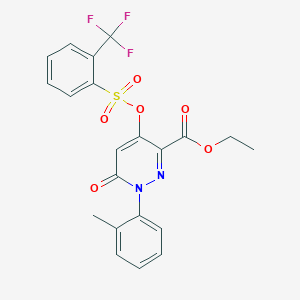

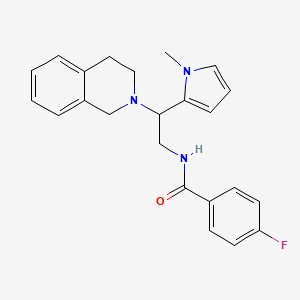

![molecular formula C10H12N4O3 B2766331 甲基 2-(甲氧基甲基)-7-甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯 CAS No. 1211484-10-4](/img/structure/B2766331.png)

甲基 2-(甲氧基甲基)-7-甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including “Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions of this compound involve the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

化学合成与结构分析

三唑并嘧啶中的烷基重排:Makisumi 和 Kanō (1963) 的研究探索了 5-甲基-7-甲氧基-s-三唑并[1, 5-a]嘧啶的烷基重排,揭示了这些衍生物中烷基团重排到环氮位置的能力。这项研究为理解三唑并嘧啶衍生物的反应性和潜在转化提供了基础知识 (Makisumi & Kanō, 1963).

合成和结构:Shikhaliev 等人。(2008) 展示了 2-R-7-甲基[1,2,4]三唑并[2,3-a]-嘧啶的区域选择性合成,突出了在合成复杂的三唑并嘧啶结构中可实现的效率和选择性。这一见解对于开发相关化合物的合成途径很有价值 (Shikhaliev et al., 2008).

重排和异构化研究

噻唑并[3,2-a]嘧啶重排:Lashmanova 等人。(2019) 讨论了通过还原噻唑并嘧啶酮来制备三唑并[4,3-a]嘧啶,阐明了重排机制。了解这些机制有助于设计具有所需性质的新型三唑并嘧啶衍生物 (Lashmanova et al., 2019).

环链异构:Pryadeina 等人。(2008) 探讨了 7-多氟烷基-7-羟基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯的环化和随后的环链异构化。这些发现对于理解三唑并嘧啶在不同环境中的动态行为至关重要 (Pryadeina et al., 2008).

在杂环化学中的应用

新型合成路线:Sweidan 等人。(2020) 和 Massari 等人。(2017) 提供了选择性环化和高效合成方法的示例,用于创建 [1,2,4]三唑并[1,5-a]嘧啶衍生物,这些衍生物在药物化学和材料科学中具有潜在应用 (Sweidan et al., 2020; Massari et al., 2017).

转化和异构化:Danagulyan 等人。(2011, 2006) 报告了 [1,2,4]三唑并[1,5-a]嘧啶衍生物中嘧啶环的再环化和新型重排,扩大了使用这些框架的杂环化学家的工具箱 (Danagulyan et al., 2011; Danagulyan et al., 2006).

属性

IUPAC Name |

methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYDNTJPCBRQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

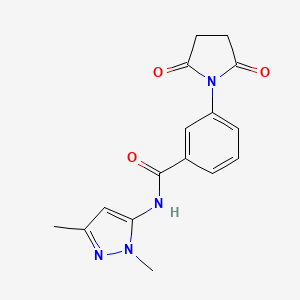

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

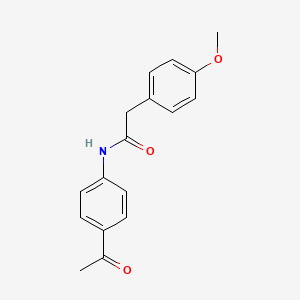

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

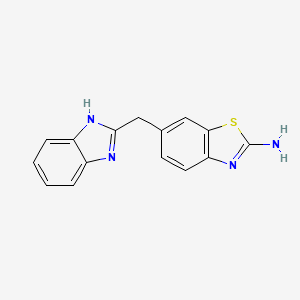

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)